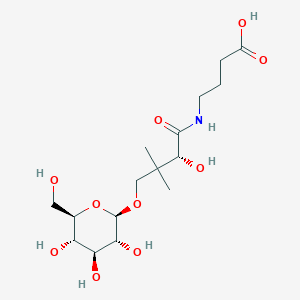

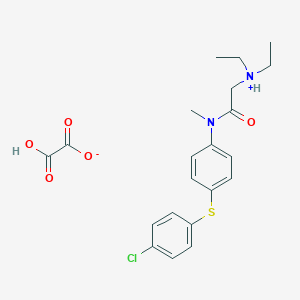

![molecular formula C12H20O8S B024940 (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide CAS No. 106571-12-4](/img/structure/B24940.png)

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

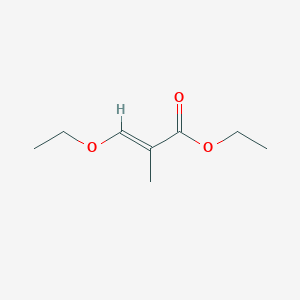

Synthetic Routes and Reaction Conditions: Monomethyl fumarate can be synthesized through the alcoholysis of maleic anhydride with methanol, producing monomethyl maleate. This intermediate is then isomerized to monomethyl fumarate . The reaction conditions involve:

- Alcoholysis reaction at room temperature.

- Isomerization reaction using ethyl acetate and fumaryl chloride at 80-100°C for 60-120 minutes .

Industrial Production Methods: The industrial production of monomethyl fumarate follows similar synthetic routes but on a larger scale. The process involves:

- Alcoholysis of maleic anhydride with methanol.

- Isomerization of monomethyl maleate to monomethyl fumarate.

- Distillation to remove ethyl acetate.

- Heating, cooling, centrifugal separation, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Monomethyl fumarate undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Reagents such as hydrochloric acid, aluminum chloride, or phthaloyl chloride can be used as catalysts in the isomerization process.

Scientific Research Applications

Monomethyl fumarate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Medicine: It is primarily used in the treatment of relapsing forms of multiple sclerosis.

Mechanism of Action

Monomethyl fumarate exerts its effects by altering the NFE2L2 (Nuclear factor erythroid 2-related factor 2) transcription factor . NFE2L2 is a basic leucine zipper protein that regulates the expression of antioxidant proteins, protecting against oxidative damage triggered by injury and inflammation . This mechanism is crucial in its therapeutic effects in multiple sclerosis, where it helps reduce oxidative stress and slow damage to protective nerve fibers in the brain .

Comparison with Similar Compounds

Monomethyl fumarate is compared with other fumarate derivatives such as:

Dimethyl fumarate: Also used in the treatment of multiple sclerosis, it is metabolized to monomethyl fumarate in the body.

Diroximel fumarate: Another fumarate derivative approved for multiple sclerosis treatment.

Monoethyl fumarate: Used in the treatment of psoriasis, it is another ester derivative of fumaric acid.

Uniqueness: Monomethyl fumarate is unique due to its specific role as an active metabolite of dimethyl fumarate and its ability to modulate the NFE2L2 pathway, making it effective in reducing oxidative stress and inflammation .

Properties

CAS No. |

106571-12-4 |

|---|---|

Molecular Formula |

C12H20O8S |

Molecular Weight |

324.35 g/mol |

IUPAC Name |

(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |

InChI |

InChI=1S/C12H20O8S/c1-11(2)15-5-7(17-11)9-10(20-21(13,14)19-9)8-6-16-12(3,4)18-8/h7-10H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |

InChI Key |

QAUBTIDRQZLYPJ-ZYUZMQFOSA-N |

SMILES |

CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OS(=O)(=O)O2)[C@H]3COC(O3)(C)C)C |

Canonical SMILES |

CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |

Synonyms |

1,2:5,6-Di-O-isopropylidene-3,4-O-sulfonyl-D-mannitol, [4R(R),5R(R)]-4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3,2-dioxathiolane 2,2-dioxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1H,4H,5H,8H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B24858.png)

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)

![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)